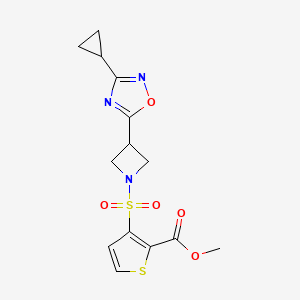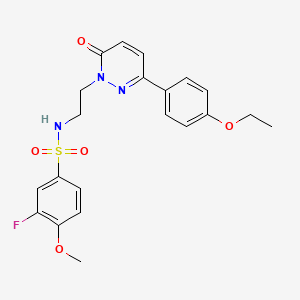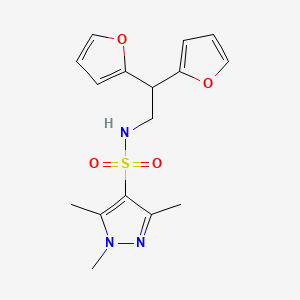
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the regulation of immune responses. The inhibition of JAK enzymes by CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide exerts its therapeutic effects by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. JAK enzymes play a crucial role in the differentiation, proliferation, and activation of immune cells. By inhibiting JAK enzymes, (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can effectively suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can also reduce the infiltration of immune cells into inflamed tissues and inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the role of JAK enzymes in various biological processes. (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is also available in both oral and injectable forms, which allows for easy administration in animal models. However, (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has some limitations in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can also have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide. One direction is to investigate the long-term safety and efficacy of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide in the treatment of autoimmune diseases. Another direction is to explore the potential use of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide in the treatment of other diseases, such as cancer and infectious diseases. Further research is also needed to elucidate the mechanisms of action of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide and to identify potential biomarkers for predicting treatment response. Finally, the development of new JAK inhibitors with improved selectivity and efficacy is an important area of future research.
Méthodes De Synthèse
The synthesis of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide involves several steps, including the reaction of 4-chloro-3-nitrobenzaldehyde with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-chloroanisole. The final step involves the reaction of the resulting intermediate with 2-cyanoacrylamide to yield (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide. The synthesis of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Preclinical studies have shown that (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can effectively suppress the immune response, thereby reducing inflammation and tissue damage in animal models of autoimmune diseases. Clinical trials have also demonstrated the efficacy of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-9-13(8-14(10-19)17(20)21)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-9H,11H2,(H2,20,21)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUABETXKBEUKV-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

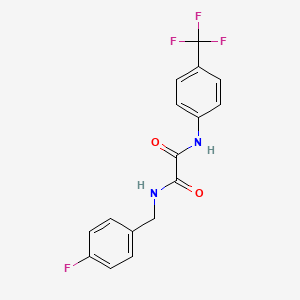
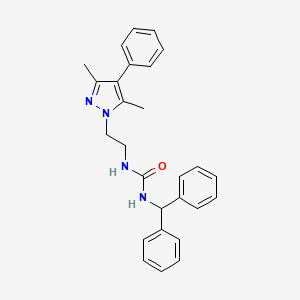
![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)
![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)

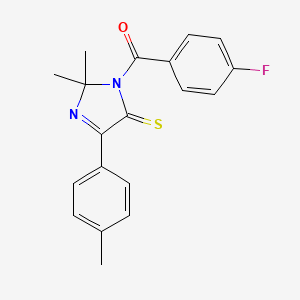


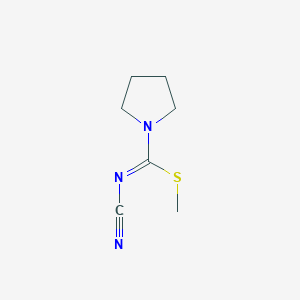
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
